Dihydro montelukast

CysLT1 receptor antagonism in vitro pharmacology human small bronchi contractility

QC labs face peak co-elution when substituting generic impurities for certified dihydro montelukast (Impurity-3) in montelukast sodium HPLC methods. As the M6 metabolite with full CysLT1 potency equivalent to parent, this reference standard ensures ICH Q3A/Q3B-compliant chromatographic resolution from the API peak for ANDA submissions. • HPLC resolution & quantitation for montelukast dosage form release testing • Full CysLT1 antagonist potency - 5× more potent than M5 metabolite • CYP2C8 probe substrate for DDI phenotyping (~72% metabolic contribution at clinical concentrations)

Molecular Formula C35H38ClNO3S
Molecular Weight 588.2 g/mol
CAS No. 142147-67-9
Cat. No. B163361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro montelukast
CAS142147-67-9
Synonyms1-[[[(1R)-1-[3-[2-(7-chloro-2-quinolinyl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-cyclopropaneacetic acid
Molecular FormulaC35H38ClNO3S
Molecular Weight588.2 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)CCC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
InChIInChI=1S/C35H38ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-9,11-12,14,16,20-21,32,40H,10,13,15,17-19,22-23H2,1-2H3,(H,38,39)/t32-/m1/s1
InChIKeyQYOIIAUGMZLCEO-JGCGQSQUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydro Montelukast: Structural and Procurement Context


Dihydro montelukast (CAS 142147-67-9), also designated as the M6 metabolite, is a structurally reduced derivative of the cysteinyl leukotriene receptor 1 (CysLT1) antagonist montelukast. In this molecule, the olefinic double bond of the parent compound has been fully saturated, yielding a molecular formula of C₃₅H₃₈ClNO₃S and a molecular weight of 588.2 [1]. It is generated both as a key in vivo metabolic product via CYP2C8/2C9-mediated 36-hydroxylation and further reduction, and as a process-related impurity during the chemical synthesis of montelukast sodium active pharmaceutical ingredient [2].

Metabolite impurity reference standard for montelukast sodium analytical methods.
CysLT1 antagonist response reported comparable to parent montelukast.
CYP2C8 secondary metabolism substrate for phenotyping and DDI investigation.

Dihydro Montelukast: Why Substitution Fails


Generic substitution among montelukast-related compounds is scientifically unsound due to profound differences in both biological activity and regulatory identity. As demonstrated in direct comparative studies, the hydroxylated M5 metabolite exhibits approximately fivefold lower antagonist potency than dihydro montelukast (M6) [1]. Conversely, other structurally similar impurities—such as the sulfoxide derivative (CAS 142147-67-9's oxidized counterpart) or the cis-isomer—exhibit entirely different chromatographic retention times, ultraviolet absorption spectra, and CysLT1 receptor binding profiles, rendering them unsuitable for quantitative analytical reference or pharmacological investigation [2]. These material differences necessitate that procurement decisions be guided by precise, compound-specific evidence rather than class-level assumptions.

M5 (21-hydroxylated) metabolite exhibits reported lower CysLT1 antagonist potency; may confound pharmacological study interpretation.
Sulfoxide impurity differs in chromatographic retention and UV profile; may not be interchangeable as analytical reference standard.
Cis-isomer impurity requires chiral separation absent from M6 synthesis; in-house preparation routes differ and may not match certified reference material purity.

Dihydro Montelukast: Comparative Evidence


CysLT1 Antagonism Potency in Human Small Bronchi

In isolated human small bronchi (internal diameter 0.5–2 mm), dihydro montelukast (M6) demonstrated antagonist potency statistically comparable to that of the parent drug montelukast, with a pA₂ value of approximately 9.0 against LTD4-induced contraction. In contrast, the M5 metabolite (21-hydroxylated) displayed approximately fivefold lower antagonist potency relative to M6 [1].

CysLT1 Antagonism Potency
Head-to-head
M6 pA₂ ≈ 9.0 (comparable to parent montelukast); M5 ~5‑fold lower antagonist potency.
Isolated human small bronchi (0.5–2 mm), LTD4-induced contraction.
Supports equipotent metabolite comparator context; M5 may shift pharmacological interpretation.
CysLT1 receptor antagonism in vitro pharmacology human small bronchi contractility

Regulatory HPLC Separation from Sulfoxide Impurity

Regulatory analytical methods explicitly require the chromatographic separation and identification of dihydro montelukast (designated as Impurity-3) from the sulfoxide impurity, a distinct oxidative degradant and process-related species. A validated HPLC method using a phenyl-bonded silica gel column and gradient elution with 0.15% trifluoroacetic acid aqueous solution achieves baseline resolution of these two related substances, enabling accurate quantification for release and stability testing [1].

HPLC Separation from Sulfoxide
Head-to-head
Validated HPLC with phenyl-bonded silica, 0.15% TFA gradient achieves baseline resolution of dihydro montelukast and sulfoxide impurity.
Method context per CN110045049B.
Required for regulatory impurity profiling; substitution may affect resolution and identification.
pharmaceutical impurity profiling HPLC method validation regulatory compliance

CYP2C8 Secondary Metabolism Specificity

In pooled human liver microsomes, the cytochrome P450 isoform CYP2C8 catalyzed the further metabolism of dihydro montelukast (M6) more actively than any other tested P450 enzyme, including CYP2C9, CYP3A4, CYP1A2, CYP2A6, CYP2B6, CYP2C19, CYP2D6, CYP2E1, and CYP3A5 [1]. This secondary metabolism represents a key differentiation from the primary metabolic step, where CYP2C8 accounts for approximately 72% of montelukast's oxidative metabolism at clinically relevant concentrations, with CYP3A4 (16%) and CYP2C9 (12%) playing minor roles [2].

CYP2C8 Secondary Metabolism
Head-to-head
CYP2C8 catalyzes M6 further metabolism more actively than all other P450 isoforms tested; accounts for 72% of primary montelukast oxidation.
Human liver microsomes, recombinant P450s, 0.02–0.05 μM montelukast.
Supports CYP2C8 phenotyping probe context; DDI investigation relevance.
drug metabolism CYP2C8 enzymology in vitro microsomal metabolism

Synthetic Challenges vs. Key Impurities

The synthesis of dihydro montelukast for reference standard use presents distinct purification challenges relative to other montelukast-related impurities. Unlike the cis-isomer impurity, which requires chiral chromatographic separation from the active (R)-enantiomer, dihydro montelukast is typically isolated as a single enantiomer when derived from the stereochemically pure parent compound. However, compared to the sulfoxide impurity—which is readily generated via controlled oxidation—the preparation of high-purity dihydro montelukast requires careful hydrogenation conditions to avoid over-reduction of the quinoline moiety [1].

Synthetic Purification Challenges
Class-level
M6 preparation requires controlled hydrogenation to avoid over-reduction; avoids chiral separation needed for cis-isomer.
Qualitative comparison; sulfoxide obtained via facile oxidation.
Sourcing certified reference material may reduce synthesis validation burden.
process impurity synthesis chiral separation API quality control

Dihydro Montelukast: Research and Industrial Applications


Reference Standard for Impurity Profiling

Quality control laboratories and contract research/manufacturing organizations (CROs/CMOs) should procure certified dihydro montelukast (Impurity-3) reference standard for the development, validation, and routine execution of HPLC methods intended for montelukast sodium drug substance and finished dosage form release testing. As mandated by regulatory filings, dihydro montelukast must be chromatographically resolved and quantified relative to the montelukast active peak and other specified impurities (e.g., sulfoxide impurity) [1]. Use of this specific reference material ensures compliance with ICH Q3A/Q3B guidelines and supports Abbreviated New Drug Application (ANDA) submissions.

In Vitro CysLT1 Pharmacology

Academic and pharmaceutical researchers conducting in vitro pharmacology studies on the cysteinyl leukotriene pathway should utilize dihydro montelukast (M6) as the primary hydroxylated metabolite comparator. Direct evidence from isolated human small bronchus assays confirms that M6 retains full antagonist potency equivalent to parent montelukast, whereas the M5 metabolite is approximately fivefold less potent [1]. This potency equivalence makes M6 uniquely suitable as a control or comparator in receptor binding, functional antagonism, and signaling studies where the pharmacological contribution of metabolites must be deconvoluted from parent drug effects.

CYP2C8 Phenotyping Probe for DDI Studies

Dihydro montelukast (M6) serves as a valuable in vitro probe substrate for CYP2C8 phenotyping assays in human liver microsomes and recombinant enzyme systems. Evidence demonstrates that CYP2C8 catalyzes the further metabolism of M6 more actively than any other P450 isoform, and that CYP2C8 accounts for approximately 72% of the primary oxidative metabolism of montelukast at clinically relevant concentrations [1]. Contract research organizations and pharmaceutical DMPK departments can employ M6 in reaction phenotyping studies to assess CYP2C8 activity, evaluate mechanism-based inhibition, and predict clinical DDI risk with CYP2C8 inhibitors such as gemfibrozil and trimethoprim.

Application
Selection Property
Validation Focus
Impurity reference standard for HPLC methods
Chromatographic identity and resolution from sulfoxide impurity
ICH Q3A/Q3B impurity profiling method review
CysLT1 metabolite pharmacology comparator
Antagonist response comparable to parent montelukast
CysLT1 receptor functional antagonism assay context
CYP2C8 phenotyping probe for DDI studies
CYP2C8-selective secondary metabolism substrate
Reaction phenotyping and DDI investigation context
Quote Request

Request a Quote for Dihydro montelukast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.